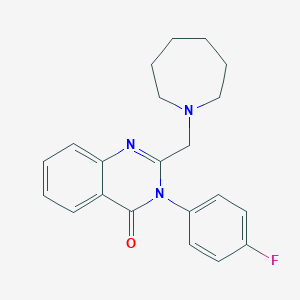![molecular formula C21H22Cl2N2O3 B289295 N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B289295.png)
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide, also known as JNJ-31020028, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various neurological disorders.
Mecanismo De Acción
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide is a small molecule inhibitor that targets specific enzymes or receptors involved in the pathophysiology of various neurological disorders. The exact mechanism of action of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide depends on the specific target it is designed to inhibit. In Alzheimer's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide inhibits the activity of beta-secretase, which reduces the production of amyloid-beta peptides. In Parkinson's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide modulates the activity of dopamine receptors, which enhances the release of dopamine and improves motor function. In schizophrenia, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide modulates the activity of glutamate receptors, which improves cognitive function.
Biochemical and Physiological Effects:
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to have various biochemical and physiological effects in preclinical models. In Alzheimer's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide reduces the production of amyloid-beta peptides, which are the major constituents of amyloid plaques in the brain. In Parkinson's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide enhances the release of dopamine, which improves motor function. In schizophrenia, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide improves cognitive function by modulating the activity of glutamate receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, there are also some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the development of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and brain penetration. Another potential direction is the identification of new targets for N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide as a therapeutic agent for clinical use requires further preclinical and clinical studies to evaluate its safety and efficacy.
In conclusion, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide is a novel small molecule inhibitor that has shown promising results for the treatment of various neurological disorders. Its mechanism of action involves targeting specific enzymes or receptors involved in the pathophysiology of these disorders. Further research is needed to optimize its pharmacokinetic properties, identify new targets, and evaluate its safety and efficacy for clinical use.
Métodos De Síntesis
The synthesis of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide involves the reaction of 2,4-dichloro-6-nitrophenylamine with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-methylpiperidine-1-carboxylic acid to yield the final product. The purity of the compound is ensured by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides, which are the major constituents of amyloid plaques in the brain. In Parkinson's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of motor function. In schizophrenia, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of cognitive function.
Propiedades
Fórmula molecular |
C21H22Cl2N2O3 |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
N-[2,4-dichloro-6-(4-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-13-7-9-25(10-8-13)21(27)17-11-15(22)12-18(23)19(17)24-20(26)14-3-5-16(28-2)6-4-14/h3-6,11-13H,7-10H2,1-2H3,(H,24,26) |
Clave InChI |
WLUWWCKKHGUFHY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC(=C2NC(=O)C3=CC=C(C=C3)OC)Cl)Cl |
SMILES canónico |
CC1CCN(CC1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)
![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)
![N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289235.png)